1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphate
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Overview
Description
1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and a phosphate group, contributing to its distinct chemical properties.
Preparation Methods
The synthesis of 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphate typically involves several steps. One common method includes the protection of functional groups to prevent unwanted side reactions. For instance, the 3,4-dimethoxybenzyl group can be used as a protective group for the thiol moiety, increasing the solubility and stability of the precursor . The synthesis may also involve the use of oxidizing agents such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which is known for its high reduction potential and ability to mediate hydride transfer reactions .
Chemical Reactions Analysis
1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include DDQ for oxidation and trifluoroacetic acid for deprotection . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. It is used in the preparation of self-assembled monolayers (SAMs) of aromatic thiolates, which are frequently employed in various applications . The compound’s unique structure and properties make it valuable in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphate involves its interaction with molecular targets and pathways. For example, DDQ, a common reagent used with this compound, converts benzyls, heteroarenes, fluoroarenes, benzene, and olefins into their radical cation forms, facilitating the formation of C–C and C–X (N, O, or Cl) bonds .
Comparison with Similar Compounds
Similar compounds to 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphate include other benzyl and isoquinolinium derivatives. These compounds share some structural similarities but differ in their specific functional groups and chemical properties. The unique combination of methoxy groups and a phosphate group in this compound distinguishes it from others, providing distinct advantages in certain applications .
Properties
CAS No. |
99948-80-8 |
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Molecular Formula |
C20H26NO8P |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
dihydrogen phosphate;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroquinolin-1-ium |
InChI |
InChI=1S/C20H24NO4.H3O4P/c1-22-17-8-7-14(10-18(17)23-2)13-21-9-5-6-15-11-19(24-3)20(25-4)12-16(15)21;1-5(2,3)4/h7-12H,5-6,13H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 |
InChI Key |
DVVYSXOPIDJRFT-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=C1)C[N+]2=CCCC3=CC(=C(C=C32)OC)OC)OC.OP(=O)(O)[O-] |
Origin of Product |
United States |
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